
Application Notes: Immunohistochemical
Detection of AR-V7 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AR7

Cat. No.: B605561 Get Quote

Introduction

Androgen Receptor splice variant 7 (AR-V7) is a truncated, constitutively active form of the

androgen receptor that lacks the ligand-binding domain. Its expression in prostate cancer

tissue is a critical biomarker associated with resistance to androgen receptor signaling

inhibitors, such as enzalutamide and abiraterone.[1][2] Accurate detection of AR-V7 protein in

tumor tissue via immunohistochemistry (IHC) is therefore essential for both prognostic

assessment and potentially for guiding therapeutic decisions. This document provides a

detailed protocol for the IHC staining of AR-V7 in formalin-fixed, paraffin-embedded (FFPE)

tissue samples, based on validated methods from recent research.

Biological Context and Signaling

The full-length androgen receptor (AR-FL) is a ligand-activated transcription factor. In the

canonical signaling pathway, androgens like testosterone bind to the ligand-binding domain of

AR-FL, leading to its dimerization, nuclear translocation, and the activation of target genes that

promote cell growth and survival. AR-V7, lacking the ligand-binding domain, is constitutively

localized to the nucleus and can activate AR target genes independently of androgens, thus

driving tumor progression in a castrate-resistant manner. The subcellular localization of AR-V7

staining, whether nuclear, cytoplasmic, or in granular cytoplasmic structures, may hold distinct

prognostic significance.[3][4][5]
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Figure 1: Simplified diagram of full-length AR and AR-V7 signaling pathways.

Detailed Immunohistochemistry Protocol for AR-V7
This protocol is intended for the detection of AR-V7 in human FFPE tissue sections.

1. Materials and Reagents

FFPE tissue sections (4-5 µm) on charged slides

Xylene or equivalent clearing agent
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Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer: Tris/EDTA Buffer, pH 9.0

Wash Buffer: Phosphate-Buffered Saline with Tween 20 (PBST)

Hydrogen Peroxide Block (3%)

Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

Primary Antibodies (see Table 1)

HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, as appropriate)

DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System

Hematoxylin Counterstain

Mounting Medium

2. Experimental Workflow
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Figure 2: Standard workflow for AR-V7 immunohistochemistry.
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3. Step-by-Step Procedure

3.1. Deparaffinization and Rehydration

Immerse slides in Xylene: 2 changes for 5 minutes each.

Transfer slides to 100% Ethanol: 2 changes for 3 minutes each.

Transfer slides to 95% Ethanol: 1 change for 3 minutes.

Transfer slides to 70% Ethanol: 1 change for 3 minutes.

Rinse slides in deionized water for 5 minutes.

3.2. Antigen Retrieval

Place slides in a staining jar containing Tris/EDTA buffer (pH 9.0).

Microwave the slides until the buffer begins to boil.

Reduce power and gently boil for 10-15 minutes.

Allow slides to cool in the buffer at room temperature for at least 20 minutes.

Rinse slides with PBST.

3.3. Staining

Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block

endogenous peroxidase activity. Rinse with PBST.

Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to

prevent non-specific antibody binding.

Primary Antibody: Drain blocking buffer and apply the diluted primary AR-V7 antibody (see

Table 1). Incubate overnight at 4°C in a humidified chamber.

Washing: Rinse slides with PBST: 3 changes for 5 minutes each.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the

manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

Washing: Rinse slides with PBST: 3 changes for 5 minutes each.

Detection: Apply DAB substrate-chromogen solution and incubate for 2-10 minutes, or until

desired brown staining intensity is observed. Monitor development under a microscope.

Stop Reaction: Immerse slides in deionized water to stop the reaction.

3.4. Counterstaining and Mounting

Counterstain with Hematoxylin for 30-60 seconds.

"Blue" the stain by rinsing in running tap water.

Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol) and clear in

xylene.

Coverslip the slides using a permanent mounting medium.[6]

4. Data Presentation: Antibodies and Controls

The choice of primary antibody is a critical parameter. The RM7 clone has been noted for its

high specificity in multiple studies.[6][7][8]

Table 1: Primary

Antibodies for AR-V7

IHC

Antibody Clone Type Source Reported Dilution

RM7
Recombinant Rabbit

Monoclonal
RevMAb Biosciences 1:50 to 1:500[9]

EPR15656 Rabbit Monoclonal Abcam 1:200[9]

AG10008 Monoclonal Mouse Precision Antibody 1:40[5][10]
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Table 2: Control Tissues for Protocol

Validation

Control Type Recommended Tissue/Cell Line

Positive Control
VCaP Castration-Resistant Prostate Cancer

(CRPC) xenografts[6]

Negative Control
PC3 prostate cancer cell line (lacks AR

expression)[11]

Internal Control Normal prostate tissue within the sample

5. Interpretation and Scoring

AR-V7 expression should be evaluated by a qualified pathologist. Staining can be observed in

the nucleus, cytoplasm, or in a granular cytoplasmic pattern.[4][5] A semi-quantitative H-score

is commonly used for analysis, which incorporates both the intensity of staining and the

percentage of positive tumor cells.[2][6][9]

H-Score Calculation:H-Score = Σ (Intensity Score x Percentage of Cells)

Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).

Percentage of Cells: 0-100%.

The final H-score ranges from 0 to 300.

The threshold for positivity should be established based on clinical correlation studies. For

instance, nuclear AR-V7 expression has been significantly associated with the progression

from hormone-sensitive to castration-resistant prostate cancer.[2][12]

Disclaimer: This protocol provides a general guideline. Researchers should optimize incubation

times, antibody concentrations, and other parameters for their specific experimental conditions

and reagents. Analytical validation of the chosen antibody is crucial for reliable results.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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